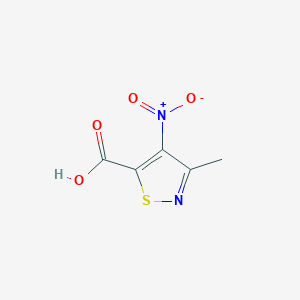
甲基3-氨基-2-氟苯甲酸酯
概述
描述
“Methyl 3-amino-2-fluorobenzoate” is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.16 . This compound is used as an important intermediate during the synthesis of Dabrafenib , a type of kinase inhibitor that is commonly prescribed to individuals suffering from certain forms of melanoma, non-small cell lung cancer, and thyroid cancer .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-2-fluorobenzoate” is 1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-2-fluorobenzoate” is a solid at ambient temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 282.6±25.0 °C at 760 mmHg, and a flash point of 124.7±23.2 °C . Its molar refractivity is 42.3±0.3 cm3 .科学研究应用
Pharmaceutical Intermediate
Methyl 3-amino-2-fluorobenzoate: is commonly used as an intermediate in the synthesis of various pharmaceutical compounds. Its amino group is reactive and can be used to introduce nitrogen-containing side chains, which are prevalent in many drug molecules. The fluorine atom can enhance the bioavailability and metabolic stability of the pharmaceuticals .
Material Science
In material science, this compound can be utilized to modify surface properties of materials. The presence of both amino and fluorobenzoate groups allows for the creation of polymers with specific characteristics, such as increased resistance to solvents and improved thermal stability .
Agrochemical Research
The compound’s structural features make it a valuable precursor in the development of agrochemicals. Its ability to act as a building block for more complex molecules means it can be used to synthesize herbicides and pesticides with specific action mechanisms .
Dye and Pigment Production
Methyl 3-amino-2-fluorobenzoate: can serve as a starting material for the synthesis of dyes and pigments. The amino group can undergo diazotization reactions, which are fundamental in creating azo dyes, known for their vivid colors and stability .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or as a reactant in the determination of other chemical compounds .
Organic Synthesis Research
In organic synthesis, Methyl 3-amino-2-fluorobenzoate is a versatile reagent. It can participate in various chemical reactions, including nucleophilic substitution, due to the presence of the fluorine atom, and electrophilic substitution facilitated by the amino group .
安全和危害
作用机制
Target of Action
Methyl 3-amino-2-fluorobenzoate is an important compound used in the synthesis of Dabrafenib . Dabrafenib is a type of kinase inhibitor, which suggests that the primary targets of Methyl 3-amino-2-fluorobenzoate are likely to be kinases . Kinases are enzymes that play a crucial role in cell signaling and regulation by phosphorylating proteins and other molecules.
Biochemical Pathways
Given its role in the synthesis of dabrafenib, it may be involved in the mapk/erk pathway . This pathway is crucial for cell division and differentiation, and its dysregulation is often associated with cancer.
Result of Action
As a precursor in the synthesis of dabrafenib, its action could potentially lead to the inhibition of kinase activity, resulting in the suppression of cell proliferation and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-amino-2-fluorobenzoate, it is noted to be air sensitive , suggesting that exposure to air could potentially affect its stability or efficacy. Additionally, safety data suggests that it may be harmful to aquatic organisms, indicating a potential environmental impact .
属性
IUPAC Name |
methyl 3-amino-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYDNSRSUSNCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673195 | |
| Record name | Methyl 3-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1195768-18-3 | |
| Record name | Benzoic acid, 3-amino-2-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195768-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)




![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)


![Imidazo[1,2-A]pyridin-7-amine](/img/structure/B1391355.png)


